

Thermochemical data for 2-(p-Tolyl)ethanol

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

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An In-depth Technical Guide to the Thermochemical Properties of 2-(p-Tolyl)ethanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the key thermochemical properties of 2-(p-Tolyl)ethanol (also known as 4-methylphenethyl alcohol). While specific experimental data for this compound is not readily available in public literature, this document serves as a detailed manual for the methodologies required to obtain such data. Aimed at researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices and the rigorous protocols necessary for ensuring data integrity. We detail the principles and step-by-step procedures for static bomb combustion calorimetry to determine the enthalpy of formation and for vapor pressure measurement via the Knudsen effusion method to determine the enthalpy of vaporization. The application of these data in process safety, reaction engineering, and computational modeling is also discussed, providing a complete picture of the role of thermochemical data in modern chemical and pharmaceutical development.

Introduction: The Significance of Thermochemical Data

2-(p-Tolyl)ethanol is an aromatic alcohol with applications in the fragrance industry and as a potential building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is paramount for the safe, efficient, and scalable handling and use of this compound. Key thermochemical parameters, such as the standard molar enthalpy of formation (

), standard molar enthalpy of vaporization (

), and heat capacity (

), are critical for:

- **Process Safety and Hazard Analysis:** Predicting the energy released during chemical reactions or decomposition events is essential for designing safe chemical processes and preventing thermal runaways.
- **Chemical Reactor Design:** Accurate enthalpy data allows for the precise calculation of heat loads, enabling the design of effective heating and cooling systems for reactors.
- **Thermodynamic Modeling:** This data is fundamental for developing and validating computational models that predict reaction equilibria, kinetics, and phase behavior, thereby accelerating process development and optimization.
- **Purification and Separation Processes:** Knowledge of vapor pressure and enthalpy of vaporization is crucial for designing distillation and other separation techniques.

This guide provides the scientific foundation and practical protocols for determining these vital parameters.

Experimental Determination of Thermochemical Properties

The determination of thermochemical data is a precise science that relies on well-established experimental techniques. The following sections detail the authoritative methods for measuring the key energetic properties of 2-(p-Tolyl)ethanol.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (

) using a static bomb calorimeter. The liquid alcohol is completely combusted in an excess of pure oxygen, and the heat released by the reaction is meticulously measured.

A known mass of the substance is ignited in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen. The bomb is submerged in a precisely measured quantity of water within a calorimeter. The heat evolved from the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the energy equivalent of the calorimeter system (determined through calibration with a standard substance like benzoic acid), the energy of combustion can be calculated.

- Sample Preparation:
 - Accurately weigh approximately 0.5 - 1.0 g of high-purity (>99.5%) 2-(p-Tolyl)ethanol into a crucible. Due to its liquid state, the sample should be sealed in a polyethylene ampoule of known mass and combustion energy to prevent pre-ignition volatilization.
 - Attach a fuse wire (typically platinum or nickel-chromium) of known length and mass across the bomb's electrodes so that it is in contact with the sample.
- Calorimeter Assembly:
 - Place the crucible in the bomb head.
 - Add approximately 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state, which is the standard reference state.
 - Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Combustion and Data Acquisition:
 - Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's bucket.
 - Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline (the 'pre-fire' period).
 - Ignite the sample by passing a current through the fuse wire.

- Record the temperature of the calorimeter water at regular intervals until it reaches a maximum and then begins to cool (the 'post-fire' period).
- Post-Experiment Analysis:
 - Vent the bomb and collect the internal washings to analyze for nitric acid (formed from residual nitrogen in the bomb) and unburned carbon, which require energy corrections.

The gross energy of combustion (

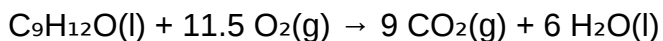
) is calculated from the corrected temperature rise. Standard corrections, known as Washburn corrections, are then applied to convert this value to the standard state, yielding the standard internal energy of combustion (

). The standard enthalpy of combustion (

) is then calculated using the following relation:

where

is the change in the number of moles of gas in the combustion reaction for one mole of the substance. For 2-(p-Tolyl)ethanol ($C_9H_{12}O$):



Finally, the standard molar enthalpy of formation (

) is calculated using Hess's Law:

The standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$ are well-established reference values.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (

) is a critical parameter that can be derived from the measurement of vapor pressure as a function of temperature. The Knudsen effusion method is a highly reliable technique for substances with low vapor pressures.^{[1][2][3][4][5]}

The Knudsen effusion method is a dynamic gravimetric technique.[1][5] A sample is placed in a sealed cell (the Knudsen cell) containing a small, precisely machined orifice.[1][2][3] This cell is heated to a known temperature under high vacuum. Molecules from the sample effuse through the orifice into the vacuum, and the rate of mass loss is measured over time.[2][3] This mass loss rate is directly proportional to the vapor pressure of the substance at that temperature.

- **Sample Loading:** Place a small, accurately weighed sample (1-100 mg) of 2-(p-Tolyl)ethanol into the Knudsen cell.[1]
- **System Setup:** Seal the cell, which has an orifice of a known area, and place it within a high-vacuum chamber connected to a highly sensitive microbalance.
- **Isothermal Measurement:** Heat the cell to a desired temperature and allow it to stabilize. The system is maintained under high vacuum (e.g., down to 1×10^{-7} Torr).[4]
- **Data Collection:** Measure the mass of the cell over time. The rate of mass loss should be constant at a stable temperature.
- **Temperature Ramping:** Repeat the measurement at several different temperatures to obtain a series of vapor pressure data points.

The vapor pressure (P) is calculated from the rate of mass loss (

) using the Hertz-Knudsen equation:

where:

- is the area of the orifice.
- is the Clausing factor (a correction for the orifice geometry).
- is the ideal gas constant.
- is the absolute temperature.
- is the molar mass of the substance (136.19 g/mol for 2-(p-Tolyl)ethanol).[6][7][8]

The enthalpy of vaporization is then determined from the Clausius-Clapeyron equation by plotting $\ln(P)$ versus $1/T$. The slope of this plot is equal to

[1][3]

Tabulated Thermochemical Data

The following tables provide a template for summarizing the experimentally determined thermochemical data for 2-(p-Tolyl)ethanol.

Table 1: Standard Molar Enthalpies at 298.15 K

Property	Symbol	Value (kJ·mol ⁻¹)	Method
Standard Molar Enthalpy of Combustion (liquid)	(l)	To be determined	Combustion Calorimetry
Standard Molar Enthalpy of Formation (liquid)	(l)	To be determined	Derived from
Standard Molar Enthalpy of Vaporization		To be determined	Knudsen Effusion
Standard Molar Enthalpy of Formation (gas)	(g)	To be determined	Derived from above

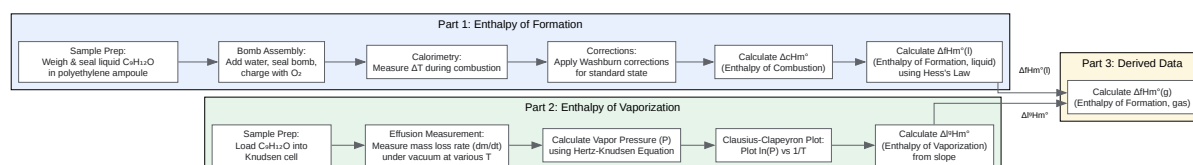
Note: The gas-phase enthalpy of formation is calculated as:

Table 2: Vapor Pressure Data

Temperature (K)	Vapor Pressure (Pa)
T ₁	P ₁
T ₂	P ₂
T ₃	P ₃
...	...

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes described.



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Caption: Experimental and data analysis workflow for determining thermochemical properties.

Conclusion

This guide outlines the authoritative experimental methodologies for determining the essential thermochemical properties of 2-(p-Tolyl)ethanol. By following these rigorous protocols for combustion calorimetry and vapor pressure measurement, researchers can generate the high-quality, reliable data necessary for ensuring safety, optimizing chemical processes, and advancing research and development in the pharmaceutical and chemical industries. The principles and procedures detailed herein provide a robust framework for the comprehensive thermochemical characterization of this and other valuable chemical compounds.

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